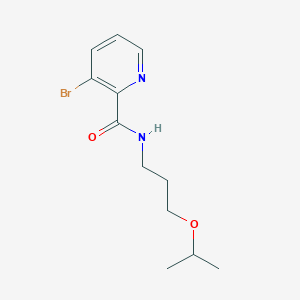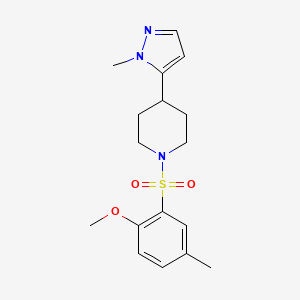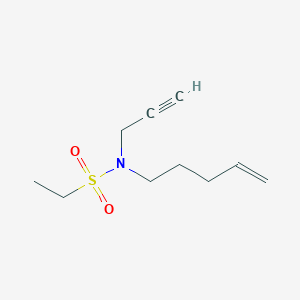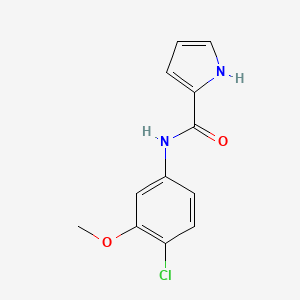
3-bromo-N-(3-propan-2-yloxypropyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(3-propan-2-yloxypropyl)pyridine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that has been synthesized using a specific method, which will be discussed in the following section. The purpose of
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(3-propan-2-yloxypropyl)pyridine-2-carboxamide involves its interaction with the ATP-binding site of the protein kinase. This interaction blocks the transfer of phosphate groups from ATP to the substrate, which results in the inhibition of the kinase activity. This mechanism has been confirmed through biochemical assays and structural studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(3-propan-2-yloxypropyl)pyridine-2-carboxamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by blocking the activity of the protein kinase. In vivo studies have demonstrated that this compound has anti-tumor activity in several animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-(3-propan-2-yloxypropyl)pyridine-2-carboxamide in lab experiments include its high selectivity for the protein kinase and its ability to inhibit its activity in a dose-dependent manner. The limitations of this compound include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(3-propan-2-yloxypropyl)pyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of the protein kinase. Another area of research is the investigation of the anti-tumor activity of this compound in combination with other chemotherapeutic agents. Additionally, the potential use of this compound in the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases is also an area of interest.
In conclusion, 3-bromo-N-(3-propan-2-yloxypropyl)pyridine-2-carboxamide is a valuable tool in scientific research, particularly in chemical biology and medicinal chemistry. Its selective inhibition of a specific protein kinase makes it a valuable tool for studying the function of this kinase in various biological systems. Further research is needed to fully explore the potential applications of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-bromo-N-(3-propan-2-yloxypropyl)pyridine-2-carboxamide involves the reaction of 2-bromo-3-nitropyridine with 3-propan-2-yloxypropylamine in the presence of a base. The resulting intermediate is then reduced using a reducing agent to yield the final product. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
3-bromo-N-(3-propan-2-yloxypropyl)pyridine-2-carboxamide has been studied for its potential applications in several areas of scientific research. One of the main areas of interest is its use as a tool in chemical biology and medicinal chemistry. This compound has been shown to selectively inhibit the activity of a specific protein kinase, which is involved in several cellular processes such as cell division and growth. This selective inhibition makes this compound a valuable tool for studying the function of this protein kinase in various biological systems.
Propiedades
IUPAC Name |
3-bromo-N-(3-propan-2-yloxypropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-9(2)17-8-4-7-15-12(16)11-10(13)5-3-6-14-11/h3,5-6,9H,4,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTUUPMHSJCJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)



![2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7679786.png)
![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)

![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)